molecular formula C6H6N4 B136131 Pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 159326-68-8

Pyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No. B136131
M. Wt: 134.14 g/mol
InChI Key: VSPXQZSDPSOPRO-UHFFFAOYSA-N
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Patent
US09040691B2

Procedure details

Pyrrolo[2,1-f][1,2,4]triazin-4-amine (20.5 g, 152 mmol) was dissolved in 150 mL DMF. Under ice cooling, phosphoryl chloride (31.3 mL, 336 mmol) was added dropwise at such a rate that the internal temperature did not rise above 30° C. The mixture was then heated for 2 days at 50° C. After cooling, another portion of phosphoryl chloride (14.2 mL, 152 mmol) was added, and stirring was continued for another 24 h at 50° C. After cooling, the reaction batch was slowly poured into a mixture of 2.0 L saturated aqueous sodium bicarbonate solution and 2.0 L ethyl acetate. Solid sodium bicarbonate was added until gas evolution stopped. The layers were separated, the aqueous layer was extracted with 0.5 L ethyl acetate, and the combined organic phases were dried over sodium sulfate and concentrated. The residue was suspended in 100 mL diisopropyl ether, stirred at room temperature for 10 min and then filtered. The dried residue was stirred in 6 N hydrochloric acid (500 mL) for 1 h at 50° C. and then poured into an ice/water mixture (1000 mL). The mixture was carefully neutralized with solid sodium bicarbonate, stirred for 30 min at room temperature and then filtered again. The residue was washed with water and ligroin to yield 20.6 g (83% of th.) of white crystals which were used in the next step without further purification.
Quantity
20.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
31.3 mL
Type
reactant
Reaction Step Two
Quantity
14.2 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]2[CH:10]=[CH:9][CH:8]=[C:3]2[C:4]([NH2:7])=[N:5][CH:6]=1.P(Cl)(Cl)(Cl)=O.[C:16](=O)(O)[O-:17].[Na+].C(OCC)(=O)C>CN(C=O)C>[NH2:7][C:4]1[C:3]2=[CH:8][CH:9]=[C:10]([CH:16]=[O:17])[N:2]2[N:1]=[CH:6][N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
N=1N2C(C(=NC1)N)=CC=C2
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
31.3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
14.2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
2 L
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
2 L
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 30° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 0.5 L ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
stirred at room temperature for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
The dried residue was stirred in 6 N hydrochloric acid (500 mL) for 1 h at 50° C.
Duration
1 h
ADDITION
Type
ADDITION
Details
poured into an ice/water mixture (1000 mL)
STIRRING
Type
STIRRING
Details
stirred for 30 min at room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered again
WASH
Type
WASH
Details
The residue was washed with water and ligroin
CUSTOM
Type
CUSTOM
Details
to yield 20.6 g (83% of th.) of white crystals which
CUSTOM
Type
CUSTOM
Details
were used in the next step without further purification

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
NC1=NC=NN2C1=CC=C2C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.